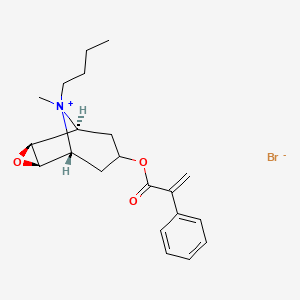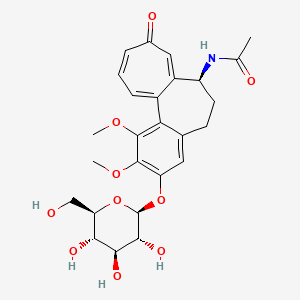
10-Desmethoxycolchiside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Desmethoxycolchiside is a chemical compound known for its role as an impurity of Thiocolchicoside, a GABA receptor antagonist prescribed as a muscle relaxant with analgesic effects. The molecular formula of this compound is C26H31NO10, and it has a molecular weight of 517.53 g/mol.
Métodos De Preparación
The synthesis of 10-Desmethoxycolchiside involves several steps, typically starting from colchicine derivatives. The synthetic routes and reaction conditions are designed to achieve the desired structural modifications. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
10-Desmethoxycolchiside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
10-Desmethoxycolchiside has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in the treatment of various medical conditions, including muscle relaxation and pain management.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 10-Desmethoxycolchiside involves its interaction with molecular targets and pathways in the body. It acts as a GABA receptor antagonist, which means it inhibits the action of GABA, a neurotransmitter that plays a role in muscle relaxation and pain perception. This inhibition leads to muscle relaxation and analgesic effects.
Comparación Con Compuestos Similares
10-Desmethoxycolchiside is similar to other colchicine derivatives, such as:
Colchicine: A well-known compound used in the treatment of gout and familial Mediterranean fever.
Thiocolchicoside: A muscle relaxant with analgesic effects, from which this compound is derived.
Demecolcine: A colchicine derivative used in cancer treatment. The uniqueness of this compound lies in its specific structural modifications and its role as an impurity of Thiocolchicoside
Propiedades
Fórmula molecular |
C26H31NO10 |
|---|---|
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
N-[(7S)-1,2-dimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C26H31NO10/c1-12(29)27-17-8-7-13-9-18(36-26-23(33)22(32)21(31)19(11-28)37-26)24(34-2)25(35-3)20(13)15-6-4-5-14(30)10-16(15)17/h4-6,9-10,17,19,21-23,26,28,31-33H,7-8,11H2,1-3H3,(H,27,29)/t17-,19+,21+,22-,23+,26+/m0/s1 |
Clave InChI |
OSVILOGIZLJJES-PJBAXKDBSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


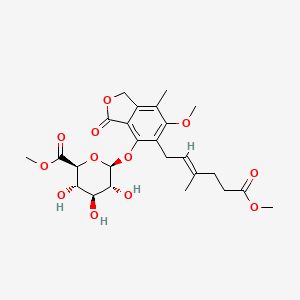
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
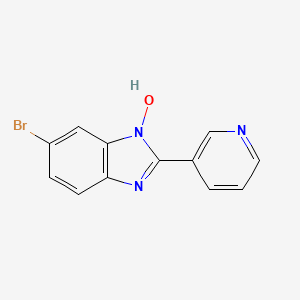
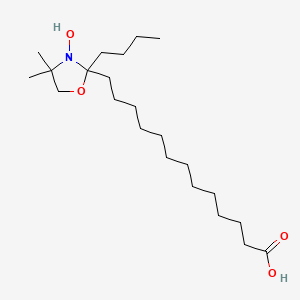
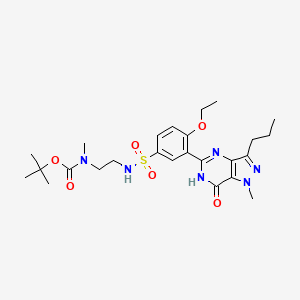
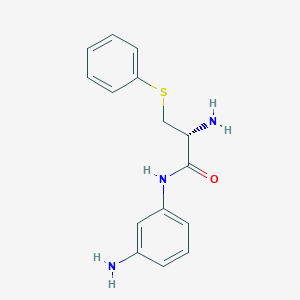
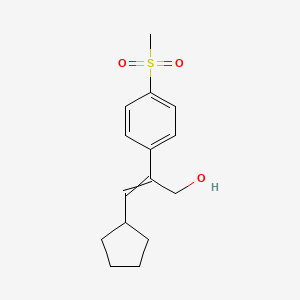
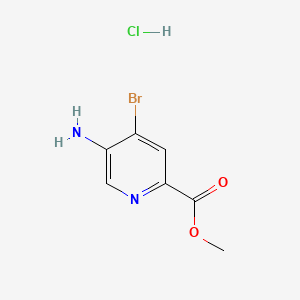
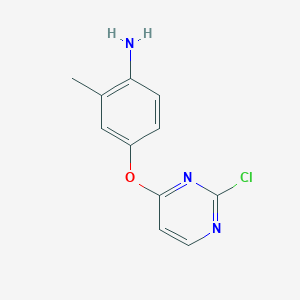
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
